2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazole derivatives, which are widely studied due to their biological activities and chemical versatility. The molecular formula of this compound is , and it has a molecular weight of approximately 353.41 g/mol.
The synthesis of 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves several key steps:
Optimization of these synthetic steps is crucial for maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed in industrial settings to enhance efficiency.
The molecular structure of 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide features an imidazole ring substituted with various functional groups, including:
The compound's structural data can be represented by its molecular formula , molecular weight (353.41 g/mol), and specific stereochemistry indicated by its SMILES notation: CCOC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO
.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is essential for exploring the compound's reactivity profile and potential modifications for specific applications.
The mechanism of action for 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide likely involves:
While specific physical properties such as density, boiling point, and melting point are not universally reported for this compound, general observations include:
The chemical properties are influenced by the presence of functional groups that allow for diverse reactivity:
Further detailed studies would be necessary to characterize these properties more precisely .
The compound has potential applications across various scientific domains:
The unique structural characteristics of 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide make it a valuable compound for ongoing research and development in both academic and industrial settings.
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0